![molecular formula C19H17N3OS B2656014 3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-34-1](/img/structure/B2656014.png)
3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a pyrimidoindole structure, which is found in various bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indoles, for example, can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the log octanol-water partition coefficient (Log Kow) of a similar compound, [(3-methylbenzyl)thio]acetic acid, is estimated to be 2.43 .Scientific Research Applications
- In previous research, a related compound, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole , demonstrated high anti-tumor activity .
- Molecular docking studies revealed binding orientations in the active site of c-Met kinase .
- These derivatives have been explored for their potential as anti-cancer agents, kinase inhibitors, and neuroprotective agents .
Anti-Tumor Activity
5H-Pyrimido[5,4-b]indole Derivatives
Neuroprotective Activities
Future Directions
properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-6-5-7-13(10-12)11-24-19-21-16-14-8-3-4-9-15(14)20-17(16)18(23)22(19)2/h3-10,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQYRZJBXBKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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